![molecular formula C12H9F3OS B3139065 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- CAS No. 476155-31-4](/img/structure/B3139065.png)
2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-
Overview
Description
2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- is a chemical compound with the molecular formula C12H9F3OS It is characterized by the presence of a thiophene ring substituted with a methanol group and a phenyl ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenemethanol with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiophene derivative with a reduced functional group.
Substitution: The trifluoromethyl group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 2-thiophenecarboxaldehyde or 2-thiophenecarboxylic acid.
Reduction: Formation of 2-thiophenemethane derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethanol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(4-Methylphenyl)-2-thiophenemethanol: Contains a methyl group instead of a trifluoromethyl group, leading to variations in biological activity and chemical behavior.
2-Thiophenemethanol, 5-phenyl-: Lacks the trifluoromethyl group, affecting its overall properties and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- imparts unique chemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Biological Activity
2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- is a compound characterized by its unique structure that includes a thiophene ring and a trifluoromethyl group. This chemical configuration is significant as it influences the compound's biological activity, particularly in pharmacological applications. The trifluoromethyl group is known to enhance lipophilicity and improve interactions with biological targets.
- Molecular Formula : C12H10F3S
- Molecular Weight : 253.27 g/mol
- Structure : Contains a thiophene moiety, a phenyl group, and a hydroxymethyl functional group.
The biological activity of 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- is primarily associated with its interaction with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's ability to bind to these targets, influencing their activity.
Target Enzymes
Research indicates that this compound may act as an inhibitor for several enzymes involved in metabolic pathways. For example:
- Butyrylcholinesterase (BChE) : Preliminary studies suggest that the compound exhibits inhibitory activity against BChE, which is crucial in neurodegenerative diseases like Alzheimer's disease .
- Cyclooxygenase (COX) : The compound has shown potential in modulating COX activity, which plays a significant role in inflammation and pain pathways .
Anti-inflammatory Effects
Studies have demonstrated that 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- possesses anti-inflammatory properties. The trifluoromethyl group contributes to its efficacy by enhancing its interaction with inflammatory mediators.
Analgesic Properties
The compound has been evaluated for its analgesic effects in various animal models. It has shown promise in alleviating pain associated with conditions such as arthritis and neuropathic pain .
Case Studies
- In Vitro Studies : A series of in vitro experiments indicated that treatment with 2-Thiophenemethanol resulted in significant inhibition of pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs). This suggests its potential utility in managing inflammatory diseases.
- Animal Models : In preclinical trials involving rodents, administration of the compound demonstrated reduced pain responses in models of acute and chronic pain, supporting its analgesic potential .
Research Findings Summary Table
Properties
IUPAC Name |
[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-6,16H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLDXSWFUQVXSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)CO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232054 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-2-thiophenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476155-31-4 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-2-thiophenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=476155-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-2-thiophenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.